molecular formula C50H74O14 B1150635 Epi-doramectin

Epi-doramectin

Cat. No.: B1150635
M. Wt: 899.1
Attention: For research use only. Not for human or veterinary use.
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Description

Epi-doramectin is a chemical intermediate formed during the base-catalyzed decomposition of doramectin, a macrocyclic lactone belonging to the avermectin family. Its structure arises from epimerization at the 2-position of doramectin, leading to an irreversible rearrangement into an isomeric alkene analogue . Key characteristics include:

  • Chemical Synonyms: (2S)-25-cyclohexyl-5-O-demethyl-25-de(1-methylpropyl)-avermectin A1a; Doramectin, epi- .
  • Purity: Available at >95% by HPLC, indicating high analytical-grade quality .

This compound’s role as a decomposition product suggests it may lack the anthelmintic efficacy of its parent compound, doramectin, which is widely used in veterinary medicine. Its instability under basic conditions highlights its transient nature in chemical pathways.

Properties

Molecular Formula

C50H74O14

Molecular Weight

899.1

Appearance

White solid

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

Epi-doramectin differs from doramectin and other avermectins primarily in its stereochemistry and stability:

Compound Structural Feature Stability Biological Activity
This compound Epimerized at C2; cyclohexyl-substituted, demethylated backbone Low (rearranges irreversibly) Presumed inactive or reduced activity
Doramectin C2 unmodified; cyclohexyl group enhances lipid solubility and persistence High (stable under neutral pH) Potent anthelmintic and antiparasitic
Ivermectin Hydrogenated at C22–23 (dihydro derivative); broader substituent variability High (resists degradation) Broad-spectrum antiparasitic
Abamectin Mixture of avermectin B1a and B1b; lacks cyclohexyl group Moderate (sensitive to UV light) Agricultural and veterinary applications

Key Observations :

  • Epimerization Impact : The C2 epimerization in this compound disrupts the spatial arrangement critical for binding to glutamate-gated chloride channels in parasites, a mechanism central to avermectins’ efficacy .
  • Stability : Unlike doramectin, this compound’s instability under basic conditions limits its practical applications.

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